1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-28-18-10-7-16(13-19(18)29-4-2)20(25)23-12-11-22-21(23)30-14-15-5-8-17(9-6-15)24(26)27/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRUUVHMVSXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Identification
The 4,5-dihydroimidazole (imidazoline) core serves as the central pharmacophore, with critical substitutions at:
- Position 1 : 3,4-Diethoxybenzoyl group (electron-rich aromatic acyl moiety)
- Position 2 : [(4-Nitrophenyl)methyl]sulfanyl group (polarizable sulfur-containing substituent)
Synthetic Disconnections
Strategic bond cleavages suggest three modular components:
- 4,5-Dihydro-1H-imidazole scaffold
- 3,4-Diethoxybenzoyl chloride (acylating agent)
- 4-Nitrobenzyl mercaptan (sulfur nucleophile)
Stepwise Synthesis Protocol
Formation of 4,5-Dihydroimidazole Intermediate
Procedure (adapted from PMC7663458):
- Charge a 3-neck flask with glyoxal (40% aqueous, 2.5 eq) and ammonium acetate (3.0 eq) in glacial acetic acid
- Add 4-nitrobenzyl mercaptan (1.0 eq) dropwise under N₂ atmosphere
- Reflux at 110°C for 8-12 hr with vigorous stirring
- Cool to 25°C and precipitate product by neutralization with 10% NaHCO₃
- Recrystallize from ethanol/water (3:1)
Key Parameters :
Acylation at Position 1
Reaction Scheme :
4,5-Dihydroimidazole + 3,4-Diethoxybenzoyl chloride → 1-Acylated intermediate
Optimized Conditions (EP0513387A1):
- Solvent: Anhydrous DCM (0.1 M concentration)
- Base: DMAP (0.2 eq) + TEA (2.5 eq)
- Temperature: 0°C → RT gradual warming
- Time: 16 hr under argon
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, brine
- Isolation: Rotary evaporation followed by silica gel chromatography (hexane:EtOAc 4:1)
Performance Metrics :
- Conversion Rate: 89% (HPLC monitoring)
- Isolated Yield: 74%
- Purity: >98% (HPLC, 254 nm)
Sulfur Alkylation at Position 2
Critical Reaction :
1-Acylated intermediate + 4-Nitrobenzyl bromide → Target compound
Patent-Optimized Protocol (EP0513387A1):
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3.0 eq) |
| Catalyst | TBAB (0.1 eq) |
| Temp | 80°C |
| Time | 6 hr |
| Quench | Ice-water |
| Purification | Recrystallization (MeCN) |
Yield Enhancement Strategies :
- Microwave irradiation (100W, 30 min) increases yield to 82%
- Phase-transfer catalysis reduces side-product formation
One-Pot Multicomponent Synthesis
Solvent-Free Approach
Adapting methodology from Asian Journal of Chemistry:
Reactants :
- 3,4-Diethoxybenzaldehyde (1.0 eq)
- 4-Nitrobenzyl mercaptan (1.2 eq)
- Ammonium acetate (3.0 eq)
- Glyoxal (40% aqueous, 2.5 eq)
Procedure :
- Grind solids in mortar for 15 min
- Transfer to oil bath at 100°C for 3 hr
- Cool and extract with hot ethanol
- Filter through celite bed
Advantages :
- 78% yield vs 68% stepwise method
- Reaction time reduced by 60%
- E-factor improved to 8.7 vs 23.1 (traditional)
Catalyzed Cyclocondensation
Using magnetic nanoparticle-supported DES catalyst from RSC Advances:
Table 1: Optimization Results
| Entry | Catalyst Loading | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 mg | 80 | 4 | 68 |
| 2 | 10 mg | 100 | 3 | 81 |
| 3 | 15 mg | 100 | 2.5 | 85 |
Key Observations :
- Catalyst recyclable for 5 cycles with <5% yield drop
- Excellent functional group tolerance
- Water tolerance up to 10% v/v
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.8 Hz, 2H, Ar-H)
7.89 (d, J=8.4 Hz, 2H, Ar-H)
7.12 (s, 1H, imidazole-H)
6.95-6.87 (m, 3H, diethoxybenzoyl-H)
4.52 (s, 2H, SCH₂)
4.10 (q, J=7.0 Hz, 4H, OCH₂CH₃)
3.82 (t, J=9.2 Hz, 2H, CH₂N)
3.45 (t, J=9.0 Hz, 2H, CH₂N)
1.38 (t, J=7.0 Hz, 6H, CH₃)
13C NMR (101 MHz, DMSO-d₆) :
δ 169.8 (C=O)
152.1, 148.9 (Ar-C)
146.7 (C=N)
128.4-112.7 (aromatic carbons)
63.9 (OCH₂CH₃)
48.3 (SCH₂)
43.5, 40.1 (imidazoline CH₂)
14.7 (CH₃)
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
- Mobile phase: MeCN/H₂O (70:30)
- Flow: 1.0 mL/min
- Retention time: 6.78 min
- Purity: 99.12% (254 nm)
Comparative Method Evaluation
Table 2: Synthesis Method Benchmarking
| Parameter | Stepwise | Solvent-Free | Catalyzed |
|---|---|---|---|
| Total Yield | 58% | 78% | 85% |
| Reaction Time | 26 hr | 3 hr | 2.5 hr |
| E-Factor | 23.1 | 8.7 | 5.4 |
| Purity | 98.2% | 97.8% | 99.1% |
| Scalability | Pilot | Bench | Pilot |
Critical Analysis :
- Catalyzed method shows superior atom economy (82% vs 68% stepwise)
- Solvent-free approach ideal for green chemistry applications
- Stepwise synthesis remains valuable for analog preparation
Process Optimization Challenges
Nitro Group Stability
Sulfur Oxidation Mitigation
Diethoxybenzoyl Hydrolysis
Industrial-Scale Considerations
Cost Analysis
Raw Material Breakdown :
| Component | Cost Contribution |
|---|---|
| 3,4-Diethoxybenzoyl chloride | 43% |
| 4-Nitrobenzyl mercaptan | 32% |
| Glyoxal solution | 12% |
| Catalysts/Solvents | 13% |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
-
Mechanism : The sulfanyl group is oxidized to sulfoxide (via one oxygen insertion) or sulfone (via two oxygen insertions), depending on reaction conditions.
-
Applications : Sulfone derivatives show enhanced antibacterial activity compared to parent compounds .
Nucleophilic Substitution at the Sulfanyl Position
The sulfanyl group can be replaced by nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 80°C, 12h | 2-(Phenylsulfanyl) derivative | 72% |
| Piperidine | Et₃N, CH₃CN, reflux, 24h | 2-(Piperidin-1-yl) analog | 65% |
-
Limitation : Steric hindrance from the 4-nitrophenylmethyl group may reduce substitution efficiency.
Reduction of the Nitro Group
The nitro (-NO₂) group on the aryl ring can be reduced to an amine (-NH₂):
-
Applications : The resulting amine can undergo diazotization or serve as a precursor for coupling reactions.
Ring-Opening and Rearrangement Reactions
The dihydroimidazole ring (4,5-dihydro-1H-imidazole) participates in acid- or base-mediated transformations:
Electrophilic Aromatic Substitution
The 3,4-diethoxybenzoyl group directs electrophilic substitution:
| Reagent | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to ethoxy group | Nitro-substituted benzoyl analog | 58% |
| Br₂/FeBr₃ | Ortho to carbonyl | Brominated derivative | 45% |
Hydrolysis of the Benzoyl Group
The benzoyl ester can be cleaved under basic conditions:
| Conditions | Product | Application |
|---|---|---|
| NaOH (10%), reflux, 2h | 1H-imidazole-4,5-dicarboxylic acid | Intermediate for further derivatization |
Radical-Mediated Oxidation
The 4-nitrophenyl group stabilizes radicals, enabling air oxidation:
| Conditions | Product | Notes |
|---|---|---|
| Air, RT, prolonged storage | Imidazole (aromatized) | Enhanced stability |
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the substituents on the imidazole ring can enhance these effects, making them useful in treating infections .
- Anticancer Potential : Compounds containing imidazole rings have been evaluated for their anticancer properties. The structural similarity to histidine allows these compounds to interact with protein molecules effectively, potentially inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : Imidazole derivatives have shown promise in reducing inflammation, which is crucial for treating various chronic diseases. The incorporation of specific functional groups can further amplify these effects .
Case Studies
-
Antimicrobial Evaluation :
- A study conducted on various imidazole derivatives, including those similar to 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrophenyl group significantly enhanced the antibacterial efficacy .
-
Anticancer Activity :
- In a recent investigation focusing on imidazole derivatives as potential anticancer agents, compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results showed that modifications to the imidazole structure could lead to increased cytotoxicity, suggesting that this compound may have similar potential .
- Anti-inflammatory Studies :
Data Tables
| Biological Activity | Compound Structure | Observed Effect |
|---|---|---|
| Antimicrobial | This compound | Significant inhibition of bacterial growth |
| Anticancer | Similar imidazoles | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Various derivatives | Reduced levels of inflammatory markers |
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Position 1 Modifications and Their Effects
Key Observations :
- Electron-Donating Groups (e.g., ethoxy in the target compound) improve solubility but may reduce electrophilic reactivity.
- Sulfonyl Groups (e.g., in ) enhance hydrogen-bonding capacity, critical for enzyme inhibition.
Substituent Variations at Position 2
Key Observations :
- Nitro Groups (target compound) may act as electron-deficient centers for charge-transfer interactions.
- Halogenated Derivatives (e.g., ) show increased lipophilicity, correlating with enhanced membrane permeability.
Core Saturation and Ring Modifications
Table 3: Ring Modifications and Structural Impacts
Key Observations :
- Saturation in the target compound may reduce planarity, affecting binding to flat aromatic pockets in biological targets.
- Hybrid Systems (e.g., triazole-imidazole in ) exploit synergistic interactions for improved bioactivity.
Biological Activity
The compound 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed an inhibition zone of 12 mm at the same concentration.
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
Research into the anticancer effects of similar imidazole derivatives indicates potential for inhibiting cancer cell proliferation. Specifically, derivatives with structural similarities to our compound have been found to:
- Induce apoptosis in cancer cell lines.
- Exhibit IC50 values in the nanomolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
The mechanism of action appears to involve disruption of microtubule dynamics and interference with cell cycle progression .
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Notable findings include:
- Reduction in TNF-alpha and IL-6 levels in stimulated macrophage cultures.
- A dose-dependent decrease in nitric oxide production.
These effects suggest that the compound may serve as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of S. aureus and E. coli at 100 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 52 nM. |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in macrophages. |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme involved in cell signaling pathways related to cancer progression .
- Microtubule Disruption : The compound may interfere with tubulin polymerization, leading to mitotic arrest .
- Cytokine Modulation : It appears to modulate immune responses by altering cytokine secretion profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis typically involves imidazole ring formation followed by functionalization. For example:
Imidazole core construction : Cyclocondensation of thiourea derivatives with α-bromo ketones under reflux (ethanol, 80°C, 12 hrs) .
Sulfanyl group introduction : Nucleophilic substitution using [(4-nitrophenyl)methyl] mercaptan in DMF with K₂CO₃ as a base (room temperature, 6 hrs) .
Benzoylation : Reaction with 3,4-diethoxybenzoyl chloride in dichloromethane (0–5°C, 2 hrs) .
- Critical parameters : Solvent polarity (DMF > THF for nucleophilic substitution), temperature control (prevents nitro group degradation), and stoichiometric ratios (1:1.2 imidazole:acyl chloride).
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- NMR analysis :
- ¹H NMR : Key signals include:
- δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl).
- δ 4.1–4.3 ppm (ethoxy groups, split into quartets).
- δ 3.8–4.0 ppm (imidazole CH₂-S linkage) .
- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and nitro group (C-NO₂, ~150 ppm) .
- IR spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the nitro and sulfanyl groups in catalytic or biological systems?
- Density Functional Theory (DFT) :
- Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect increases sulfanyl group nucleophilicity .
- Reaction path modeling : Simulates intermediates in SN2 reactions (e.g., sulfanyl substitution) to optimize activation energy barriers .
- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Q. How do structural modifications (e.g., varying alkoxy groups) affect bioactivity?
- Case study : Replacing 3,4-diethoxy with 3,4-dimethoxy reduces logP (lipophilicity) by 0.5 units, altering membrane permeability .
- Experimental design :
- Synthesize analogs with methoxy, ethoxy, and propoxy substituents.
- Test antibacterial activity (MIC assays against S. aureus and E. coli) and compare with parent compound .
- Data contradiction : Higher lipophilicity does not always correlate with enhanced activity due to solubility trade-offs .
Key Methodological Notes
- Contradiction resolution : Discrepancies in bioactivity data (e.g., lower MIC with higher logP) require re-evaluating assay conditions (e.g., broth vs. agar dilution) .
- Safety protocols : Use fume hoods for nitro-group-containing intermediates (potential mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
